N-丁基马来酰亚胺

描述

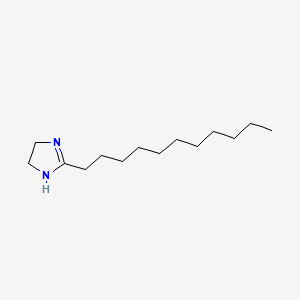

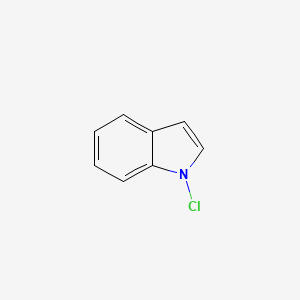

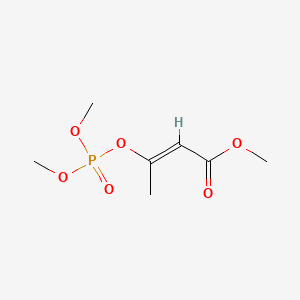

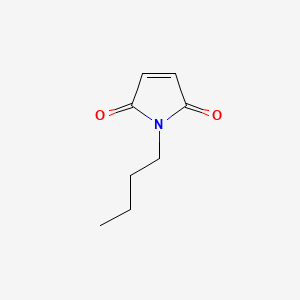

N-Butylmaleimide is a compound with the molecular formula C8H11NO2 . It is also known by other names such as 1-Butyl-1H-pyrrole-2,5-dione and Maleimide, N-butyl .

Synthesis Analysis

N-Butylmaleimide can be synthesized by atom transfer radical polymerization, using functional initiators . The oligomers have been synthesized using protected aromatic or aliphatic amines. The amine-terminated oligomers have been converted into the corresponding maleimide ones .Molecular Structure Analysis

The molecular weight of N-Butylmaleimide is 153.18 g/mol . It has a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

N-Butylmaleimide undergoes ring opening together with anionic polymerization in the presence of sodium tert-butoxide at 20°C and butyllithium at -40°C . Unlike the radical-initiated polymerization, it was impossible to obtain anionic copolymers of maleimide and N-butylmaleimide with acrylonitrile and methyl methacrylate .Physical and Chemical Properties Analysis

N-Butylmaleimide has a density of 1.1±0.1 g/cm³, a boiling point of 243.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 40.5±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 136.7±3.0 cm³ .科学研究应用

聚合物合成和表征

N-丁基马来酰亚胺已广泛用于合成各种聚合物。例如,Li 和 Chen(2003 年)展示了通过自由基聚合合成聚(N-正丁基马来酰亚胺)-粘土纳米复合材料。这些纳米复合材料具有较高的玻璃化转变温度,与纯聚(N-正丁基马来酰亚胺)相比,由于其增强的热性能,在材料科学中显示出良好的潜力(Li & Chen, 2003)。同样,Matsumoto、Kubota 和 Otsu(1990 年)研究了 N-叔丁基马来酰亚胺的聚合,提供了对所得聚合物的分子量和柔韧性的见解(Matsumoto, Kubota, & Otsu, 1990)。

药物递送系统

N-丁基马来酰亚胺已应用于药物递送系统的开发。Ilgin、Ozay 和 Ozay(2019 年)设计了 N-叔丁基马来酰酸作为 pH 响应性水凝胶的功能性单体,显示出在持续药物释放应用中的潜力。这些水凝胶表现出显着的 pH、温度和盐度敏感性,这些都是有效药物递送系统的重要参数(Ilgin, Ozay, & Ozay, 2019)。

聚合物膜和泡沫

N-丁基马来酰亚胺在聚合物膜和泡沫中的应用因其高温性能而得到探索。例如,Duke 等人(1998 年)研究了 N-取代马来酰亚胺(包括 N-丁基马来酰亚胺)对高内相乳液聚合泡沫的热和机械性能的影响。该研究强调了不同的 N-取代马来酰亚胺如何影响泡沫的玻璃化转变温度和微观结构(Duke, Hoisington, Langlois, & Benicewicz, 1998)。

气体渗透

N-丁基马来酰亚胺聚合物因其对气体的渗透性而受到研究。Matsumoto、Oki 和 Otsu(1991 年)研究了氧气和氮气通过聚(N-正烷基马来酰亚胺)膜(包括聚(N-正丁基马来酰亚胺))的渗透。这些膜表现出高渗透系数,这可能归因于侧基中烷基链的容易渗透(Matsumoto, Oki, & Otsu, 1991)。

作用机制

Target of Action

N-Butylmaleimide is known to interact with sulfhydryl groups, which are found in cysteine residues in proteins and peptides . These interactions can modify the function of these proteins, making N-Butylmaleimide a useful tool in experimental biochemical studies .

Mode of Action

The compound’s mode of action involves the alkylation of free sulfhydryl groups, which can inhibit the activity of cysteine proteases . This interaction results in the modification of the protein’s function, potentially altering biochemical pathways within the cell .

Biochemical Pathways

N-Butylmaleimide can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Butylmaleimide and some of its analogues in Candida albicans cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Butylmaleimide is currently limited. It is known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Action Environment

The action, efficacy, and stability of N-Butylmaleimide can be influenced by various environmental factors. For example, the compound’s reactivity towards sulfhydryl groups can be affected by the pH of the environment . Additionally, the presence of other compounds in the environment can potentially interfere with N-Butylmaleimide’s interactions with its targets .

安全和危害

N-Butylmaleimide is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

生化分析

Biochemical Properties

N-Butylmaleimide is known to participate in various biochemical reactions. It has been used in the polymerization process, where it is copolymerized with other monomers to form high molecular weight polymers . The reactivity of N-Butylmaleimide in these reactions depends on the bulkiness of the N-substituent

Molecular Mechanism

It is known to participate in polymerization reactions, but the exact molecular interactions involved in these reactions are not clear

Temporal Effects in Laboratory Settings

N-Butylmaleimide has been used in polymerization reactions, and its reactivity has been found to depend on the bulkiness of the N-substituent

属性

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。